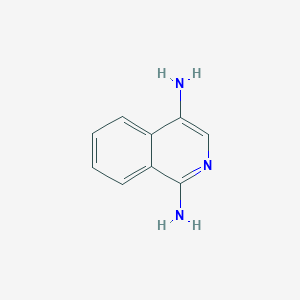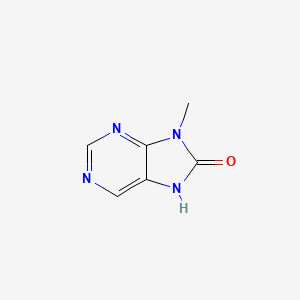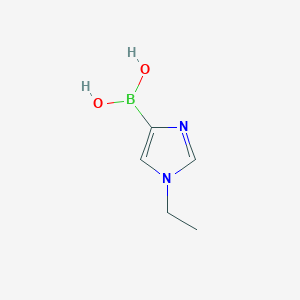
N-Methylcinnolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylcinnolin-6-amine is an organic compound belonging to the cinnoline family, characterized by a nitrogen-containing heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcinnolin-6-amine typically involves the N-methylation of cinnolin-6-amine. One common method is the reductive amination of cinnolin-6-amine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, scalability, and reduced waste. The use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source has also been explored for environmentally benign N-methylation .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methylcinnolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylcinnolin-6-one using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding N-methylcinnoline.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-Methylcinnolin-6-one.
Reduction: N-Methylcinnoline.
Substitution: N-alkylated or N-acylated cinnoline derivatives
Wissenschaftliche Forschungsanwendungen
N-Methylcinnolin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of N-Methylcinnolin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in various physiological effects, including anti-inflammatory and neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
N-Methylcinnoline: Similar structure but lacks the amine group.
N-Methylquinoline: Another nitrogen-containing heterocycle with different electronic properties.
N-Methylpyridine: A simpler nitrogen-containing heterocycle with distinct reactivity.
Uniqueness: N-Methylcinnolin-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
N-methylcinnolin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-10-8-2-3-9-7(6-8)4-5-11-12-9/h2-6,10H,1H3 |
InChI-Schlüssel |
JPPGWIOPBWTYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)N=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



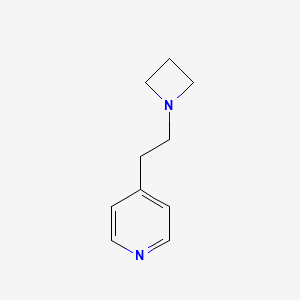
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)

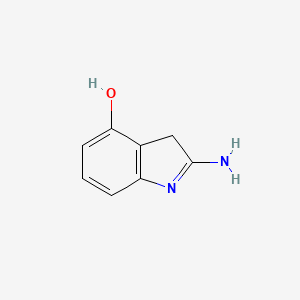
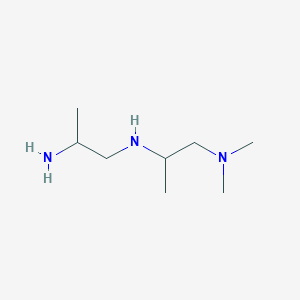
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
